3-(Dimethylamino)benzoic acid

Fluorescence spectroscopy Photophysics Isomer comparison

Substituting 3-(dimethylamino)benzoic acid with its 4- or 2-isomer compromises peroxidase assay sensitivity, fluorescence predictability, and regiochemical outcomes. Procure the validated meta isomer to ensure: • Ngo-Lenhoff assay fidelity: exclusive indamine dye formation (λmax 590 nm, picomolar sensitivity) • Reliable photophysics: single fluorescence band, 10-20 ns lifetime, consistent red-shifted emission • Correct meta-derived disubstitution patterns for target-oriented synthesis ≥98% purity. Ambient shipping.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 99-64-9
Cat. No. B154052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)benzoic acid
CAS99-64-9
Synonyms3-(Dimethylamino)benzoic Acid;  3-(N,N-Dimethylamino)benzoic Acid;  DMAB;  N,N-Dimethyl-3-aminobenzoic Acid;  N,N-Dimethyl-3-carboxyaniline;  NSC 7197;  m-(Dimethylamino)benzoic Acid;  m-(N,N-Dimethylamino)benzoic Acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
InChIKeyNEGFNJRAUMCZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)benzoic Acid: Key Properties


3-(Dimethylamino)benzoic acid (m-DMABA, CAS 99-64-9) is a C9H11NO2 benzoic acid derivative bearing a dimethylamino group at the meta position. This substitution pattern confers distinct electronic properties—including a pKa of approximately 3.2–3.4 and a moderate melting point of 149–152 °C—that diverge markedly from its para and ortho isomers . The compound serves as a versatile intermediate in dye, pigment, and pharmaceutical synthesis, as well as a key chromogenic co-substrate in established peroxidase-coupled detection systems [1].

Why 3-(Dimethylamino)benzoic Acid Is Irreplaceable


Substituting 3-(dimethylamino)benzoic acid with its 4- or 2-substituted isomers introduces quantifiable deviations in acidity (ΔpKa >2.6 units), photophysical predictability, melting behavior (ΔT >90 °C), and enzyme-substrate compatibility that directly compromise reaction reproducibility, assay sensitivity, and downstream processing [1]. These are not minor batch-to-batch variations but structurally determined, position-dependent differences that preclude generic interchange without re-optimization of the experimental system [2].

3-(Dimethylamino)benzoic Acid: Evidence vs. Isomers


Single-Band Fluorescence vs. Dual Emission

In a direct head-to-head photophysical study of the three isomeric N,N-dimethylaminobenzoic acids (Revill, 1993), the meta isomer exhibited a single, well-defined fluorescence band, consistent with straightforward excited-state behavior. In contrast, the para isomer (4-dimethylaminobenzoic acid) displayed anomalous dual fluorescence in multiple solvents, complicating quantitative fluorescence-based measurements [1]. The ortho isomer showed weak, blue-shifted absorption and low fluorescence quantum yield due to steric hindrance [1].

Fluorescence spectroscopy Photophysics Isomer comparison Analytical chemistry

pKa and Ionization State Differences

The acidity of 3-(dimethylamino)benzoic acid (pKa ~3.23–3.36) places it in a distinctly different ionization regime from its isomers. The para isomer has a reported pKa of 6.03 (two pKa values: 6.03 and 11.49), while the ortho isomer has a predicted pKa of approximately 1.40 . This >2.6-unit pKa difference between meta and para means that at physiologically relevant pH or common buffered conditions, the ionization state—and therefore solubility, reactivity, and chromatographic behavior—differs fundamentally.

pKa Acid dissociation constant Isomer comparison Reaction design

Peroxidase Assay: Exclusive MBTH Coupling

3-(Dimethylamino)benzoic acid is the specific nucleophilic coupling partner in the widely adopted Ngo-Lenhoff peroxidase assay, reacting with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to generate a deep purple indamine dye with a broad absorption maximum at 590 nm [1]. This reaction achieves peroxidase detection sensitivity down to picomolar levels. The para and ortho isomers are not cited in the literature as effective substitutes in this specific oxidative coupling system, reflecting the meta-substitution requirement for the electronic and steric compatibility with the MBTH-derived electrophile [1][2].

Peroxidase assay Chromogenic substrate Enzyme detection MBTH coupling

Melting Point and Thermal Stability

The melting point of 3-(dimethylamino)benzoic acid (149–152 °C) is approximately 90 °C lower than that of the para isomer (241–243 °C, with decomposition), and significantly higher than the ortho isomer (~70–74 °C) . The para isomer's high melting point and decomposition upon melting render it less amenable to melt-processing or solvent-free reactions, whereas the meta isomer offers practical handling as a free-flowing crystalline powder with ambient storage stability .

Melting point Thermal behavior Isomer comparison Handling properties

Vapor Pressure and Volatility

Knudsen Effusion Mass Spectrometry (KEMS) measurements of solid-state equilibrium vapor pressures revealed that meta-dimethylaminobenzoic acid has a vapor pressure of 7.30 ± 1.10 × 10⁻⁵ Pa, whereas the ortho isomer exhibits a vapor pressure of 5.41 ± 0.81 × 10⁻³ Pa—a ~74-fold difference [1]. This substantially lower volatility reduces evaporative losses during heated reactions and lowers inhalation exposure risk in industrial settings.

Vapor pressure Volatility Isomer comparison Industrial safety

Electrophilic Substitution Regioselectivity

The electron-donating dimethylamino group activates the aromatic ring toward electrophilic substitution, but the substitution pattern dictates the regiochemical outcome. In 3-(dimethylamino)benzoic acid, both substituents are meta-directing, yielding a unique product distribution upon nitration, halogenation, or sulfonation that differs from the ortho and para isomers . The para isomer, for example, directs incoming electrophiles to the ortho positions relative to the dimethylamino group, producing different downstream intermediates .

Electrophilic substitution Regioselectivity Synthetic intermediate Isomer comparison

3-(Dimethylamino)benzoic Acid: Recommended Scenarios


Peroxidase Activity Measurement

When implementing or maintaining the Ngo-Lenhoff peroxidase assay (MBTH/DMAB oxidative coupling), 3-(dimethylamino)benzoic acid is the sole validated chromogenic co-substrate producing the diagnostic indamine dye with λmax at 590 nm and picomolar sensitivity [1][2]. Substitution with the para or ortho isomer breaks the assay chemistry, as these isomers are not documented to yield the required chromophore. Procurement of the meta isomer ensures protocol fidelity, regulatory compliance in clinical settings, and cross-study data comparability.

Fluorescence-Based Sensor Development

For fluorescence sensor, tracer, or imaging applications where spectral reliability is paramount, 3-(dimethylamino)benzoic acid provides a predictable single fluorescence band without the concentration- and solvent-dependent dual emission anomalies of the para isomer [1]. The meta isomer's straightforward photophysics—characterized by a 10–20 ns fluorescence lifetime and consistent red-shifted emission—enables robust calibration and avoids spectral deconvolution challenges, reducing development time and measurement uncertainty.

Synthesis of Disubstituted Benzoic Acid Intermediates

In synthetic routes requiring specific meta-derived disubstitution patterns (e.g., 4-amino-3-(dimethylamino)benzoic acid via nitration), only the meta isomer delivers the correct regiochemical outcome [1][2]. The ortho isomer's steric hindrance and intramolecular hydrogen bonding, and the para isomer's different directing effects, produce different regioisomers that are not interchangeable in downstream pharmaceutical, dye, or polymer syntheses. Procurement of the meta isomer is essential for target-oriented synthesis.

Melt-Processed Polymer and Coating Formulations

When incorporating a dimethylaminobenzoic acid monomer into melt-processed polymers or thermally cured coatings, the meta isomer's moderate melting point (149–152 °C) and low volatility (7.30×10⁻⁵ Pa) provide a practical processing window without the decomposition risk of the para isomer (mp 241–243 °C with decomposition) or the excessive volatility of the ortho isomer [1][2][3]. This enables solvent-free or reduced-solvent processing with lower material loss and improved workplace safety.

Technical Documentation Hub

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